Purity Specification vs. Regulatory Reference Standard Requirements
The compound is supplied with a certified purity of ≥98.0% by GC, as specified by TCI America . This exceeds the typical minimum purity requirement for USP/EP reference standards, which is generally ≥95.0%. In contrast, generic dioxolane intermediates from non-specialized suppliers often list only nominal purity (e.g., 95% or unspecified) and lack the detailed analytical documentation required for regulatory submissions .
| Evidence Dimension | Purity by GC |
|---|---|
| Target Compound Data | ≥98.0% (GC) |
| Comparator Or Baseline | USP Reference Standard minimum purity threshold (≥95.0%) |
| Quantified Difference | +3.0% above threshold |
| Conditions | Gas Chromatography analysis; product specification as listed by TCI America |
Why This Matters
Ensures suitability as a reference standard for method validation and impurity quantification in ANDA/NDA filings, reducing the risk of batch rejection due to substandard purity.
